Fmoc-trans-4-fluoro-pro-OH chemical properties and CAS number
Fmoc-trans-4-fluoro-pro-OH chemical properties and CAS number
Advanced Conformational Control in Peptide Synthesis and Drug Design
Executive Summary
Fmoc-trans-4-fluoro-L-proline (Fmoc-(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid) is a specialized fluorinated amino acid derivative used to engineer conformational stability into peptide backbones. Unlike standard proline, the introduction of a fluorine atom at the 4-position induces a powerful stereoelectronic gauche effect . This effect locks the pyrrolidine ring into a specific pucker (
This guide details the physicochemical properties, structural mechanics, and optimized Solid Phase Peptide Synthesis (SPPS) protocols for integrating this residue into therapeutic candidates.
Chemical Identity & Physical Properties[1][2][3]
Table 1: Technical Specifications
| Property | Specification |
| Chemical Name | Fmoc-(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid |
| Common Name | Fmoc-trans-4-fluoro-L-proline |
| CAS Number | 203866-20-0 |
| Molecular Formula | |
| Molecular Weight | 355.37 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, NMP, DMSO; sparingly soluble in water |
| Purity Grade | |
| Storage | +2°C to +8°C (Desiccated); Stable for >2 years |
Structural Mechanics: The Fluorine Effect
The utility of Fmoc-trans-4-fluoro-L-proline stems from the high electronegativity of fluorine, which alters the preferred conformation of the pyrrolidine ring through the gauche effect .
The Gauche Effect and Ring Pucker
In the (4R) configuration (trans), the fluorine atom prefers an alignment where the
-
Trans (4R)-4-F-Pro: Favors
-exo pucker Stabilizes trans peptide bond ( increases). -
Cis (4S)-4-F-Pro: Favors
-endo pucker Destabilizes trans peptide bond (favors cis).
Impact on Peptide Backbone
The
-
Collagen Mimetics: Hyper-stabilizing the collagen triple helix.
-
Peptide Rigidification: Reducing entropic penalty upon binding to a target receptor.
Figure 1: Mechanistic pathway of the fluorine-induced conformational lock.
Solid Phase Peptide Synthesis (SPPS) Protocol
Integrating Fmoc-trans-4-fluoro-L-proline requires modified protocols due to the electron-withdrawing nature of the fluorine, which reduces the nucleophilicity of the secondary amine after deprotection.
Resin Loading & DKP Mitigation
Risk: Proline derivatives at the C-terminus are highly prone to diketopiperazine (DKP) formation, which cleaves the dipeptide from the resin. Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl linker prevents DKP formation.
Protocol:
-
Swell 2-CTC resin in dry DCM for 20 min.
-
Dissolve Fmoc-trans-4-fluoro-L-proline (1.2 eq) in dry DCM with DIPEA (4 eq).
-
Add to resin and shake for 2 hours.
-
Cap unreacted sites with Methanol (1 mL/g resin) for 20 min.
Deprotection
Standard conditions apply, but ensure efficient washing to remove piperidine adducts.
-
Reagent: 20% Piperidine in DMF.[1]
-
Cycles:
minutes. -
Wash: DMF (
min).
Coupling (Critical Step)
The fluorine atom exerts an inductive effect (
Recommended Coupling System:
-
Activator: HATU or HCTU (High efficiency uronium/aminium salts).
-
Base: DIPEA or TMP (2,4,6-trimethylpyridine).
-
Stoichiometry: 4 eq Amino Acid : 3.9 eq HATU : 8 eq Base.
-
Time: Extend coupling time to 60–90 minutes (vs standard 30 min).
-
Double Coupling: Highly recommended when coupling the next amino acid onto the 4-F-Pro residue.
Cleavage
The C-F bond is stable to standard TFA cleavage conditions.
-
Cocktail: TFA/TIS/Water (95:2.5:2.5).
-
Time: 2–3 hours at room temperature.
-
Note: Avoid strong reducing agents or extremely high pH which could theoretically promote elimination (though rare for trans-4-F).
Figure 2: Optimized SPPS cycle highlighting the critical double-coupling step for 4-F-Pro.
Applications in Drug Discovery[4][6]
Metabolic Stability
The C-F bond mimics the C-H bond sterically (Van der Waals radius: F = 1.47 Å vs H = 1.20 Å) but blocks metabolic oxidation. Replacing Pro with 4-F-Pro can prevent hydroxylation by prolyl hydroxylases, extending the half-life of peptide drugs.
Affinity Enhancement
By locking the conformation, 4-F-Pro reduces the entropic cost of binding.
-
Case Study: In SH3 domain ligands, replacing Pro with trans-4-F-Pro pre-organizes the peptide into the required PPII helix, often increasing binding affinity by 2-5 fold compared to the native sequence.
References
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry. Retrieved from [Link]
